Product packaging for L-Propicillin; Levopropicillin(Cat. No.:CAS No. 10328-25-3)

L-Propicillin; Levopropicillin

Cat. No.: B13874692
CAS No.: 10328-25-3
M. Wt: 378.4 g/mol
InChI Key: HOCWPKXKMNXINF-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Pre-clinical Development

The journey of penicillin antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928 at St. Mary's Hospital in London. wikipedia.orgnih.govacs.orgpharmacytimes.com He observed that a mold, later identified as Penicillium notatum, inhibited the growth of Staphylococcus bacteria. nih.govpharmacytimes.com This foundational discovery, however, did not immediately lead to widespread use. It was the subsequent work of a team at the University of Oxford, led by Howard Florey and including Ernst Chain, that was crucial in developing methods for the large-scale production and purification of penicillin, ultimately making it a life-saving drug during World War II. wikipedia.orgacs.org Fleming, Florey, and Chain were jointly awarded the Nobel Prize in Physiology or Medicine in 1945 for their groundbreaking work. wikipedia.org

The development of new antibiotics is a complex process. ujms.netujms.net Pre-clinical development is a critical stage that occurs before any human trials can commence. bionity.com This phase involves extensive in vitro (laboratory) and in vivo (animal) testing to gather essential data on the drug's safety and efficacy. bionity.com The primary objectives of these pre-clinical studies are to determine the compound's pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), absorption, distribution, metabolism, and excretion (ADME), and potential toxicity. bionity.com This information is vital for establishing a safe starting dose for human clinical trials. bionity.com

The development of new antibiotic classes is urgently needed to combat the rise of antimicrobial resistance. ujms.netujms.netnih.gov The process of taking a potential new antibiotic from its initial discovery as a "hit" molecule, through lead optimization and candidate drug development, to its entry into Phase I clinical trials is a lengthy and challenging endeavor. ujms.netujms.net A successful antibiotic candidate must demonstrate high efficacy against a wide range of pathogens while having minimal adverse effects on human cells. ujms.netujms.net

Significance in Antimicrobial Research History

The discovery of penicillin revolutionized medicine and marked the beginning of the antibiotic era. acs.org Before penicillin, there were no effective treatments for common bacterial infections like pneumonia and gonorrhea. acs.org The introduction of antibiotics dramatically reduced mortality rates from infections. acs.org

Research into antimicrobial agents is a continuous effort, driven by the constant evolution of bacterial resistance. nih.govmdpi.com The overuse and misuse of antibiotics in both humans and animals have significantly contributed to the emergence of resistant strains, posing a major threat to global public health. mdpi.com

The study of compounds like Levopropicillin, as part of the broader penicillin family, has been instrumental in understanding the mechanisms of bacterial resistance and in the development of new strategies to overcome it. Research continues to explore novel approaches, such as the use of metal nanoparticles and genetically engineered bacteria, to combat antibiotic-resistant infections. nih.gov

Evolution of Research Perspectives on Beta-Lactam Antibiotics

Beta-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams, are a cornerstone of antimicrobial therapy. Their mechanism of action involves inhibiting the synthesis of the bacterial cell wall.

Initial research focused on discovering and developing new beta-lactam compounds with broader spectrums of activity. However, the emergence of beta-lactamase enzymes, which inactivate these antibiotics, shifted the research focus. This led to the development of beta-lactamase inhibitors, which are often co-administered with beta-lactam antibiotics to protect them from degradation.

More recent research has explored novel drug delivery systems to enhance the efficacy of existing antibiotics. nih.gov For example, encapsulating antibiotics in nanoparticles can improve their stability, reduce toxicity, and facilitate targeted delivery to bacteria. nih.gov Another strategy involves the development of prodrugs, which are inactive compounds that are converted into active antibiotics within the body. mdpi.com This approach can improve the drug's solubility and absorption. mdpi.com

The ongoing challenge of antimicrobial resistance necessitates a multi-faceted approach, including the discovery of new antibiotic classes, the development of strategies to overcome resistance mechanisms, and the implementation of antimicrobial stewardship programs to ensure the responsible use of these life-saving drugs. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O5S B13874692 L-Propicillin; Levopropicillin CAS No. 10328-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWPKXKMNXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859480
Record name 3,3-Dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10328-25-3
Record name 3,3-Dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Classification of Levopropicillin

Standardized Naming Conventions and Synonyms

Levopropicillin, also known as L-Propicillin, is a specific stereoisomer of the broader antibiotic propicillin. guidetomalariapharmacology.org Its systematic and standardized nomenclature is crucial for accurate scientific communication and identification. The most widely recognized name according to the International Union of Pure and Applied Chemistry (IUPAC) is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. wikipedia.orgnih.gov

Beyond its formal IUPAC name, Levopropicillin is identified by several synonyms and codes in scientific literature and databases. These alternative identifiers are essential for comprehensive database searches and for referencing the compound in various contexts. Common synonyms include BRL-284, P-248, and levopropylcillin. guidetomalariapharmacology.orgguidetopharmacology.org The Chemical Abstracts Service (CAS) has assigned the number 551-27-9 to propicillin, which encompasses its various stereoisomeric forms. nih.gov

Interactive Data Table: Nomenclature and Identifiers for Levopropicillin

Identifier TypeIdentifier
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Common Name Levopropicillin, L-Propicillin
Synonyms BRL-284, P-248, Levopropylcillin
CAS Number 551-27-9 (for Propicillin)
ChEMBL ID ChEMBL1477112
PubChem CID 92879

Chemical Classification within the Beta-Lactam Antibiotic Family

Levopropicillin is a member of the penicillin class of antibiotics, which are a cornerstone of the broader beta-lactam family of antibacterial agents. wikipedia.orgwikipedia.org The defining feature of all beta-lactam antibiotics is the presence of a beta-lactam ring, a four-membered cyclic amide, in their molecular structure. wikipedia.orgnih.gov This highly reactive ring is central to their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. nih.govnih.gov

Specifically, Levopropicillin is classified as a semisynthetic, acid-stable penicillin. nih.gov This indicates that while its core structure is derived from the naturally occurring 6-aminopenicillanic acid, the side chain has been chemically modified. washington.edu Its acid stability allows it to be administered orally, as it can withstand the acidic environment of the stomach. wikipedia.orgnih.gov However, it is also noted to be sensitive to beta-lactamase enzymes produced by some resistant bacteria, which can inactivate the antibiotic. guidetomalariapharmacology.org The Anatomical Therapeutic Chemical (ATC) classification system further categorizes propicillin under the code J01CE03, designating it as a beta-lactamase sensitive penicillin. nih.gov

Interactive Data Table: Chemical Classification of Levopropicillin

Classification LevelClass
Major Class Beta-Lactam Antibiotic
Sub-Class Penicillin
Specific Group Beta-lactamase sensitive penicillin
ATC Code J01CE03

Stereochemical Considerations and Diastereomeric Forms (e.g., L-Propicillin vs. D-Propicillin)

The molecular structure of propicillin contains multiple chiral centers, which gives rise to the possibility of several stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com Propicillin is synthesized as a mixture of diastereomers. wikipedia.org

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org This distinction is important because diastereomers can have different physical properties and biological activities. libretexts.org In the case of propicillin, the chirality of the alpha-carbon in the 2-phenoxybutanoic acid side chain leads to the formation of two diastereomers: L-Propicillin (Levopropicillin) and D-Propicillin. wikipedia.org

The IUPAC name for propicillin, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, specifies the absolute configuration at the chiral centers of the core penicillin structure. wikipedia.org The "L" and "D" designations for the propicillin diastereomers refer to the configuration of the chiral center in the side chain.

Enantiomers, in contrast to diastereomers, are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com If all chiral centers in a molecule are inverted, the resulting molecule is the enantiomer. masterorganicchemistry.com However, in diastereomers, at least one, but not all, of the chiral centers are different. masterorganicchemistry.com

Interactive Data Table: Stereochemical Forms of Propicillin

StereoisomerRelationshipKey Stereochemical Feature
L-Propicillin Diastereomer of D-PropicillinSpecific configuration at the α-carbon of the 2-phenoxybutanoic acid side chain.
D-Propicillin Diastereomer of L-PropicillinOpposite configuration at the α-carbon of the 2-phenoxybutanoic acid side chain compared to L-Propicillin.

Synthetic Pathways and Stereoselective Synthesis of Levopropicillin

Chemical Synthesis Methodologies and Strategies

The fundamental strategy for synthesizing Levopropicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of the (S)-2-phenoxybutanoic acid side chain. This reaction forms a stable amide bond, resulting in the final penicillin structure.

Preparation of the Acylating Agent: The carboxylic acid of the side chain, (S)-2-phenoxybutanoic acid, must first be "activated" to facilitate the reaction with the amino group of 6-APA. A common method for activation is the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or a mixed anhydride. For instance, reacting (S)-2-phenoxybutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive (S)-2-phenoxybutanoyl chloride.

Acylation of 6-APA: The activated side chain is then reacted with 6-APA in a suitable solvent system, typically under anhydrous and cooled conditions to prevent the degradation of the sensitive β-lactam ring. A weak base is often added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The reaction is typically performed at low temperatures (0–5 °C) to maintain the integrity of the β-lactam ring, which is susceptible to hydrolysis. The choice of solvent and base is critical to optimize the yield and purity of the final product.

Table 1: General Synthesis Reaction for Levopropicillin

Step Reactants Reagents/Conditions Product Purpose

| 1 | 6-Aminopenicillanic acid (6-APA), (S)-2-Phenoxybutanoyl chloride | Anhydrous organic solvent (e.g., acetone, dichloromethane), weak base (e.g., triethylamine), 0-5 °C | L-Propicillin (Levopropicillin) | Formation of the amide bond between the 6-APA nucleus and the chiral side chain. |

Stereoselective and Enantioselective Approaches in Synthesis

The biological activity of propicillin is highly dependent on its stereochemistry. The molecule contains multiple chiral centers, but the critical stereocenter for defining Levopropicillin is at the alpha-carbon of the 2-phenoxybutanoic acid side chain. For the compound to be "Levo" or "L"-Propicillin, this center must have the (S)-configuration.

The primary method for achieving this is a stereoselective synthesis , which involves using an enantiomerically pure starting material for the side chain.

Use of Enantiopure Precursors: The most direct approach is to synthesize or procure enantiomerically pure (S)-2-phenoxybutanoic acid. This pure enantiomer is then carried through the activation and acylation steps. This ensures that only the desired diastereomer, Levopropicillin, is formed when it couples with the naturally chiral 6-APA nucleus.

Chiral Resolution: An alternative, though less efficient, method involves starting with a racemic mixture of 2-phenoxybutanoic acid. Acylating 6-APA with this racemic mixture results in the formation of two diastereomers: (S)-side chain-6-APA (Levopropicillin) and (R)-side chain-6-APA (Dextropropicillin). These diastereomers have different physical properties (e.g., solubility, crystal structure) and can be separated through techniques like fractional crystallization or preparative chromatography. However, this approach results in a maximum theoretical yield of only 50% for the desired isomer.

Table 2: Comparison of Synthetic Approaches

Approach Starting Side Chain Key Process Outcome Efficiency
Stereoselective Synthesis Enantiopure (S)-2-phenoxybutanoic acid Direct acylation of 6-APA with the pure (S)-enantiomer. Primarily forms a single diastereomer (Levopropicillin). High

| Non-Selective Synthesis with Resolution | Racemic (±)-2-phenoxybutanoic acid | Acylation of 6-APA followed by separation of the resulting diastereomers. | Forms a mixture of Levopropicillin and Dextropropicillin that must be separated. | Low (Max 50% theoretical yield) |

Modern synthetic chemistry overwhelmingly favors the stereoselective approach to maximize efficiency and avoid the costly and complex separation of diastereomers.

Isolation and Purification Techniques for Research Applications

Following the synthesis, a multi-step purification process is required to isolate Levopropicillin of high purity suitable for research and analytical applications. The acidic nature of the penicillin molecule is exploited during this process.

Initial Filtration: The reaction mixture is first filtered to remove any insoluble byproducts or unreacted starting materials.

Liquid-Liquid Extraction: This is a crucial step for purification and concentration. The crude product, dissolved in an organic solvent, is washed with water. The pH of the aqueous phase is then adjusted to ~2.0 using a dilute acid. At this acidic pH, Levopropicillin (being a carboxylic acid) is protonated and becomes more soluble in a non-polar organic solvent (e.g., butyl acetate (B1210297), methyl isobutyl ketone). It is thus extracted from the aqueous phase into the organic solvent, leaving many water-soluble impurities behind. The organic phase is then separated, and the Levopropicillin is back-extracted into a fresh aqueous buffer at a neutral pH (~7.0), where it deprotonates and becomes water-soluble again as a salt. This process effectively separates the product from neutral organic impurities and other acid-labile substances.

Chromatography: For obtaining research-grade material with very high purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective. In this method, the crude product is passed through a column with a non-polar stationary phase, and a polar mobile phase is used for elution, allowing for the fine separation of Levopropicillin from any remaining impurities or closely related structural analogues.

Crystallization: The final step often involves the crystallization of the purified product. The purified Levopropicillin salt (e.g., potassium salt) is dissolved in a suitable solvent system and allowed to crystallize under controlled conditions. This process not only yields a solid, stable product but also serves as a final purification step, as impurities are typically excluded from the crystal lattice.

Table 3: Purification Workflow for Levopropicillin

Step Technique Principle Purpose
1 Filtration Solid-liquid separation. Removal of insoluble materials.
2 Liquid-Liquid Extraction Differential solubility based on pH. Primary purification and concentration of the product.
3 Chromatography (HPLC) Differential partitioning between stationary and mobile phases. High-resolution separation to achieve high purity.

| 4 | Crystallization | Formation of a solid crystal lattice from a supersaturated solution. | Final purification and isolation of a stable, solid product. |

Molecular Mechanism of Antimicrobial Action

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of L-Propicillin within bacteria are a group of enzymes known as Penicillin-Binding Proteins (PBPs). news-medical.netnih.govmicrobeonline.com These proteins are anchored in the bacterial cell membrane and are crucial for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. news-medical.netmicrobeonline.com The structure of the beta-lactam ring, a key feature of L-Propicillin, mimics the D-alanyl-D-alanine moiety of the natural substrate of these enzymes. news-medical.net

This structural similarity allows L-Propicillin to bind to the active site of PBPs. The binding is not a simple reversible interaction but rather a covalent acylation of a serine residue within the active site of the PBP. This effectively inactivates the enzyme, preventing it from carrying out its normal function in cell wall biosynthesis. The formation of this stable acyl-enzyme complex is a critical step in the antimicrobial action of all penicillin-class antibiotics.

Different bacteria possess multiple types of PBPs, each with specific roles in cell wall elongation, septum formation, and maintenance of cell shape. The affinity of L-Propicillin for different PBPs can vary, which may influence its spectrum of activity against different bacterial species.

Inhibition of Bacterial Cell Wall Biosynthesis

The inactivation of PBPs by L-Propicillin directly leads to the inhibition of the transpeptidation reaction, a crucial step in peptidoglycan synthesis. news-medical.net Peptidoglycan provides mechanical strength to the bacterial cell wall by forming a mesh-like structure of glycan chains cross-linked by short peptides. PBPs catalyze this cross-linking process.

By inhibiting PBPs, L-Propicillin prevents the formation of these essential peptide cross-links. This results in the synthesis of a weakened and structurally defective cell wall. The inhibition of cell wall synthesis is most effective in actively growing and dividing bacteria, as this is when peptidoglycan is being actively synthesized and remodeled. nih.gov

Biochemical Cascade Leading to Bactericidal Effects

The inhibition of cell wall synthesis by L-Propicillin initiates a series of events that culminate in bacterial cell death. The immediate consequence of a weakened cell wall is the inability of the bacterium to withstand its internal osmotic pressure. This leads to morphological changes, such as the formation of spheroplasts, and eventually cell lysis. nih.gov

Furthermore, the interaction of beta-lactam antibiotics with PBPs can trigger the activation of endogenous autolytic enzymes, known as autolysins. nih.govnih.gov In a healthy bacterium, the activities of cell wall synthesis and degradation are tightly regulated. The disruption of peptidoglycan synthesis by L-Propicillin is thought to upset this balance, leading to uncontrolled degradation of the existing cell wall by autolysins. nih.gov This enzymatic self-destruction of the cell wall significantly contributes to the bactericidal effect of the antibiotic. nih.govnih.gov The exact mechanism for the triggering of autolysins is complex and not fully elucidated but appears to be an indirect consequence of the disruption of normal cell wall metabolism. nih.gov

Comparative Analysis of Mechanistic Efficacy Against Target Enzymes

While specific binding affinity data for L-Propicillin is not extensively available in the public literature, a comparative analysis can be inferred from data on structurally similar penicillins, such as Phenoxymethylpenicillin (Penicillin V). The efficacy of different penicillins against their target PBPs can be quantified by determining their 50% inhibitory concentrations (IC50), which represent the concentration of the antibiotic required to inhibit 50% of the PBP's activity.

Below is a representative table of IC50 values for various beta-lactam antibiotics against different PBPs in Escherichia coli. This data illustrates the differential affinity of these antibiotics for various PBP targets. It is important to note that this table includes data for other beta-lactams to provide a comparative context for the penicillin class.

β-Lactam AntibioticPBP1a (IC50, μg/mL)PBP1b (IC50, μg/mL)PBP2 (IC50, μg/mL)PBP3 (IC50, μg/mL)
Penicillin G0.52.00.10.5
Ampicillin0.51.00.10.5
Cefotaxime>128>1281280.03
Ceftriaxone>128>1281280.03

The following table provides a qualitative comparison of the binding affinities of several penicillins to different PBPs in Helicobacter pylori. This further highlights the variability in PBP targeting among different penicillin derivatives.

PenicillinPBP47 AffinityPBP60 AffinityPBP63 AffinityPBP66 Affinity
Amoxicillin (B794)HighHighHighHigh
Penicillin GHighHighHighModerate
OxacillinModerateLowLowModerate

This table is based on competitive binding assays and provides a qualitative representation of the relative affinities. nih.gov

Biochemical and Pre Clinical Pharmacological Profile

Enzyme Kinetics and Substrate Specificity in Model Systems

The interaction of L-Propicillin with bacterial enzymes, particularly beta-lactamases (penicillinases), has been a subject of kinetic studies. These enzymes represent a primary mechanism of bacterial resistance to penicillin antibiotics by hydrolyzing the beta-lactam ring.

Research has indicated a stereospecific difference in the enzymatic degradation of propicillin isomers. In certain experimental conditions, L-Propicillin is hydrolyzed by penicillinase at a slower rate than its D-diastereomer. karger.com This suggests that the spatial orientation of the α-phenoxypropyl side chain influences the substrate's affinity and/or the catalytic efficiency of the enzyme.

Studies on the chemical stability of propicillin have also been conducted, examining its hydrolysis kinetics across a range of pH values. The hydrolysis of the beta-lactam ring is a critical factor in the inactivation of the antibiotic. The pseudo-first-order rate constants for the hydrolysis of propicillin have been determined, indicating its susceptibility to both acid and base-catalyzed degradation. researchgate.net

In Vitro Antimicrobial Activity against Bacterial Strains

Levopropicillin has demonstrated in vitro activity primarily against Gram-positive bacteria, particularly Staphylococcus species. antibioticdb.comguidetopharmacology.org However, its efficacy is limited against strains that produce penicillinase, as the enzyme readily inactivates the antibiotic. antibioticdb.comguidetopharmacology.org

Comparative in vitro studies have shown that propicillin can be more active than other penicillins, such as penicillin G and penicillin V, against certain strains of staphylococci. researchgate.netresearchgate.net This enhanced potency is attributed to the specific chemical structure of its side chain. An early examination of Levopropicillin's in vitro profile was presented at the Interscience Conference on Antimicrobial Agents and Chemotherapy in 1961. antibioticdb.com

Table 1: In Vitro Activity Profile of L-Propicillin (Levopropicillin)

Bacterial Group Activity Level Notes
Gram-positive cocci (Staphylococci) Active Not effective against penicillinase-producing strains. antibioticdb.comguidetopharmacology.org

Efficacy Studies in Non-Human, Non-Clinical Models

Investigations in animal models have been used to understand the behavior of propicillin in vivo. While specific efficacy studies detailing outcomes in infection models for L-Propicillin are not extensively documented in recent literature, early studies in laboratory animals provided foundational data.

Pharmacological studies in dogs, rats, and rabbits demonstrated that propicillin diffuses into various tissues, including the liver, lungs, muscles, and kidneys. karger.com The compound was also found to be excreted at a high rate in the bile in these animal models. karger.com Such studies are crucial for establishing the potential for an antibiotic to reach sites of infection.

Absorption and Distribution in Pre-clinical Research Models

The absorption and distribution characteristics of propicillin have been explored in pre-clinical in situ and in vitro models, focusing on its passage across biological membranes.

An in situ study using a rat model examined the absorption of propicillin from the stomach and small intestine. nih.gov The research investigated absorption as a function of the pH of the surrounding solution, finding that the absorption rate-pH profiles deviated from what would be predicted by the classical pH-partition hypothesis. nih.gov This deviation suggests that the transport of the undissociated form of the penicillin through the aqueous diffusion layer adjacent to the lipoidal membrane is a key factor in its absorption. nih.gov

Further research utilized an in vitro model to measure the flux of various penicillins, including propicillin, across isolated rat gastric mucosa. oup.com This study found that the flux of penicillins was significantly lower than that of the more lipophilic compound metronidazole. oup.com A key finding was the strong correlation between serum protein binding and mucosal flux, with lower protein binding associated with improved flux across the gastric mucosa. oup.com

Table 2: In Vitro Flux of Penicillins Across Rat Gastric Mucosa

Compound Mean Flux (nmol/cm²/h) Protein Binding (%)
Amoxycillin 3.51 17.0
Ampicillin 3.24 20.0
Cyclacillin 4.80 14.5
Penicillin V 1.15 78.5
Phenethicillin 0.98 79.5
Propicillin 0.58 86.5

Data adapted from The Journal of Antimicrobial Chemotherapy. oup.com

These pre-clinical models indicate that while propicillin can be absorbed, its physicochemical properties, particularly its high protein binding, may limit its transport across certain biological barriers.

Mechanisms of Antimicrobial Resistance

Role of Beta-Lactamases (Penicillinases) in Hydrolysis

The most prevalent mechanism of resistance to penicillin-class antibiotics is the production of β-lactamase enzymes, also known as penicillinases. These enzymes provide resistance by hydrolyzing the amide bond in the four-membered β-lactam ring that is characteristic of all β-lactam antibiotics. The opening of this ring results in an inactive product, referred to as a penicilloic acid derivative, which is incapable of binding to its target, the penicillin-binding proteins (PBPs). This enzymatic inactivation prevents the antibiotic from inhibiting bacterial cell wall synthesis.

β-Lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequences.

Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis. The hydrolytic process involves a two-step mechanism: acylation, where the serine residue attacks the β-lactam ring to form a covalent acyl-enzyme intermediate, followed by deacylation, where a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme.

Class B enzymes are metallo-β-lactamases (MBLs) that require one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring nih.govnih.gov.

The production of these enzymes is a highly effective defense mechanism, as a single β-lactamase molecule can inactivate thousands of antibiotic molecules per second. While specific studies detailing the hydrolysis of Levopropicillin were not identified, its structural similarity to other penicillins makes it a presumptive substrate for a wide range of penicillinases.

Kinetics of Levopropicillin Hydrolysis by Specific Beta-Lactamases

Below is a table of kinetic parameters for the hydrolysis of representative penicillins by specific bacterial enzymes, which serves as a proxy for understanding the potential interaction between Levopropicillin and penicillinases.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
L1 Metallo-β-LactamasePenicillin G110 ± 20510 ± 404.6
Penicillin Acylase (E. coli)Benzylpenicillin~30,0000.6 (µmol/min/mg)-

Note: Data is for representative penicillins and not L-Propicillin. Data for Penicillin Acylase presented as Vmax. nih.govnih.gov

Impact of Altered Penicillin-Binding Proteins (PBPs)

The bactericidal action of penicillins results from their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the cell wall. Resistance can arise from alterations in these target proteins that reduce their affinity for β-lactam antibiotics mdpi.com.

This mechanism is particularly significant in Gram-positive bacteria. Bacteria can acquire resistance through several PBP-related strategies:

Mutations in PBP genes: Point mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site of the enzyme. These changes can decrease the binding affinity of the antibiotic, preventing it from effectively inhibiting the PBP's function oup.comnih.gov. For example, specific mutations in the PBP2x of Streptococcus pneumoniae can reduce the efficiency of acylation by penicillin by sixfold oup.com.

Acquisition of a novel, low-affinity PBP: A well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a novel PBP called PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics and can continue to function in cell wall synthesis even when the bacterium's other native PBPs are inhibited by the drug scienceopen.com.

Overexpression of an intrinsic low-affinity PBP: Some bacteria, like Enterococcus faecium, naturally possess a PBP with low affinity for penicillins, known as PBP5. Resistance levels can be elevated by the overexpression of this protein or by acquiring mutations in the pbp5 gene that further decrease its affinity for β-lactams oup.comnih.govasm.org.

While direct studies on the interaction between Levopropicillin and specific altered PBPs are lacking, the structural integrity of its β-lactam ring is the basis for its interaction with these targets. Therefore, alterations in PBPs that confer resistance to other penicillins are highly likely to reduce the efficacy of Levopropicillin as well.

Efflux Pump Systems and Reduced Permeability

Bacteria can also resist antibiotics by actively reducing the intracellular concentration of the drug. This is achieved primarily through two mechanisms: efflux pumps and reduced membrane permeability.

Efflux Pump Systems: Efflux pumps are membrane proteins that function as exporters, actively transporting antibiotics and other toxic substances out of the bacterial cell mdpi.commdpi.com. This process is energy-dependent, often utilizing the proton motive force. Several families of efflux pumps contribute to multidrug resistance, including the Resistance-Nodulation-Division (RND) family, which is prominent in Gram-negative bacteria nih.gov. The AcrAB-TolC efflux system in E. coli is a well-characterized RND pump known to extrude a wide range of compounds, including various penicillins nih.govasm.org. Studies have shown that penicillins can be high-affinity substrates for AcrB, the inner membrane component of this pump nih.gov. By continuously pumping the antibiotic out, these systems prevent it from reaching a sufficient concentration to inhibit its PBP targets. Although Levopropicillin has not been specifically identified as a substrate, its classification as a penicillin suggests it may be susceptible to efflux by these pumps.

Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier. β-lactam antibiotics typically enter the periplasmic space (where the PBPs are located) through porin channels. Mutations that lead to the loss of or a change in the structure of these porin channels can decrease the permeability of the outer membrane to antibiotics, thereby restricting their access to their PBP targets and conferring a level of resistance nih.gov.

Development of Resistance in Laboratory and Environmental Strains

The development of antibiotic resistance is an evolutionary process driven by selective pressure. In both clinical and laboratory settings, exposing bacterial populations to antibiotics leads to the selection of resistant mutants nih.gov.

Laboratory Evolution: Adaptive Laboratory Evolution (ALE) experiments are used to study resistance development in real-time. In these studies, bacteria are cultured over many generations in the presence of gradually increasing concentrations of an antibiotic. This process selects for mutants with mutations that confer increased survival nih.govnih.gov. Studies involving piperacillin (B28561), a β-lactam antibiotic, have shown that resistance can emerge through mutations in genes associated with various cellular functions, not just the canonical resistance mechanisms nih.gov. Such experiments reveal the genetic pathways bacteria can take to acquire resistance. No specific ALE studies using Levopropicillin have been documented in the reviewed literature.

Environmental Strains: The natural environment is a vast reservoir of antibiotic resistance genes, collectively known as the resistome nih.gov. Soil and water microorganisms are constantly competing and producing antimicrobial substances, leading to the evolution of a wide array of resistance mechanisms. Genes encoding β-lactamases, for example, are ancient and have been identified in remote environments, predating the clinical use of antibiotics nih.gov. Horizontal gene transfer allows these resistance genes to move from environmental bacteria into clinically relevant pathogens. The overuse of antibiotics contributes to the selection and proliferation of resistant strains in both clinical and environmental settings nih.gov.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques (e.g., HPLC, GC-MS) for Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as the primary chromatographic technique for the quantification of penicillins due to their polarity and thermal instability, which generally makes Gas Chromatography (GC) less suitable without derivatization.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of L-Propicillin and related compounds. The separation is typically achieved on a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention, and it is often adjusted to be in the acidic to neutral range. UV detection is commonly employed, with the wavelength set around 230-270 nm to monitor the penicillin nucleus.

A simple, precise, and accurate RP-HPLC method has been described for the determination of Phenoxymethylpenicillin potassium in tablet formulations, which can be adapted for L-Propicillin. jocpr.com This method utilized a Hypersil ODS C18 column with a mobile phase of water, acetonitrile, and glacial acetic acid (500:500:5.75 v/v/v). jocpr.com The flow rate was maintained at 1 ml/min with a run time of 10 minutes. jocpr.com

Below is a table summarizing typical HPLC conditions for the analysis of phenoxyalkylpenicillins, which would be a suitable starting point for developing a method for L-Propicillin.

ParameterTypical Conditions for Phenoxyalkylpenicillins
Column C18 (e.g., 4.6 x 250 mm, 5 µm) helixchrom.comsielc.com
Mobile Phase Acetonitrile and Sodium Phosphate Buffer (e.g., 30% ACN with 30 mM NaH2PO4 pH 6.0) helixchrom.comsielc.com
Flow Rate 1.0 mL/min jocpr.com
Detection UV at 270 nm helixchrom.comsielc.com
Internal Standard Chloramphenicol (for bioanalytical applications) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis of penicillins by GC-MS is challenging due to their low volatility and thermal lability. Derivatization is necessary to convert the polar functional groups into more volatile and thermally stable derivatives. However, HPLC and LC-MS/MS are generally preferred for their simplicity and reduced sample preparation requirements.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of L-Propicillin and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including penicillins. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

For a molecule like L-Propicillin, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the β-lactam ring, the thiazolidine (B150603) ring, the phenoxypropyl side chain, and the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic environment of the protons. libretexts.org For instance, the protons on the β-lactam ring are typically found in the region of 5.0-6.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the β-lactam ring and the carboxylic acid are particularly deshielded and appear at the downfield end of the spectrum (typically >160 ppm). nih.gov

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of L-Propicillin, which aids in its identification and structural confirmation. When coupled with a chromatographic separation technique like HPLC (LC-MS), it provides a highly selective and sensitive analytical method.

Chemical ionization (CI) mass spectra of penicillin methyl esters often show a characteristic fragmentation pattern involving the cleavage of the β-lactam ring. nih.gov This can result in a fragment that is indicative of the penicillin nucleus and another that is specific to the side chain, which would be invaluable for identifying L-Propicillin. nih.gov

Bioanalytical Approaches for In Vitro and Pre-clinical Study Samples

The quantification of L-Propicillin in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. These methods require a high degree of sensitivity and selectivity to measure low concentrations of the analyte in a complex matrix.

Sample Preparation:

A critical step in bioanalysis is the extraction of the drug from the biological matrix. Common techniques for penicillins include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. The supernatant containing the drug is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous biological fluid into an immiscible organic solvent. For phenoxymethylpenicillin, a single extraction from acidified serum with diethyl ether has been reported. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a suitable solvent.

LC-MS/MS Analysis:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. In LC-MS/MS, the parent ion corresponding to L-Propicillin is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and allows for very low limits of quantification.

For the analysis of penicillins in human serum, methods have been developed using LC-MS/MS that can achieve detection limits in the low ng/mL range. researchgate.net A bioanalytical method for amoxicillin (B794) and clavulanate in human plasma utilized protein precipitation followed by back-extraction, with separation on a C18 column and detection by LC-MS/MS in negative electrospray ionization mode. mdpi.com Such an approach could be adapted for L-Propicillin.

Bioanalytical Method ParameterExample for Penicillins in Plasma/Serum
Sample Volume 50-500 µL nih.gov
Extraction Technique Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction nih.govchromatographyonline.com
Analytical Technique LC-MS/MS mdpi.com
Column C18 mdpi.com
Mobile Phase Gradient of aqueous formic acid and acetonitrile mdpi.com
Detection ESI-MS/MS (MRM mode) mdpi.com
Lower Limit of Quantification (LLOQ) 1.5-15 ng/mL researchgate.net

Method Validation for Research-Grade Analysis

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The validation of analytical methods is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). pharmaguideline.com For research-grade analysis, the key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmaguideline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. wjarr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and expressing the result as a percentage recovery. pharmaguideline.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com

The following table outlines typical acceptance criteria for these validation parameters in a research setting.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99 demarcheiso17025.com
Accuracy (% Recovery) 80-120% of the true value
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) for bioanalysis
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard

Alternative Biological Activities and Research Avenues

Investigation as an Aminopeptidase (B13392206) Inhibitor (e.g., Aminopeptidase B)

Aminopeptidases are a class of enzymes that play crucial roles in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides. Their inhibition has been a target for therapeutic intervention in a range of diseases. While research into L-Propicillin as an aminopeptidase inhibitor is still in a nascent stage, the structural characteristics of penicillins, such as the beta-lactam ring, present a foundation for investigating such interactions.

Currently, direct evidence from dedicated studies on L-Propicillin's inhibitory activity against specific aminopeptidases like Aminopeptidase B is not available in the public domain. However, the broader class of beta-lactam compounds has been a source of inspiration for the design of various enzyme inhibitors. Future research may focus on computational modeling and in vitro enzymatic assays to determine if L-Propicillin can bind to and inhibit the activity of Aminopeptidase B or other aminopeptidases. Such studies would be crucial in uncovering a novel mechanism of action for this established antibiotic.

Exploration of Potential Anticancer Properties in Research Models

The repurposing of existing drugs for cancer therapy is a significant area of oncological research. Some studies have investigated the potential of the broader penicillin class of antibiotics to exhibit anticancer effects. For instance, research has indicated that Penicillin G can inhibit the proliferation of certain cancer cell lines, such as cervical and leukemic cells, and has shown inhibitory effects on the growth, migration, and invasion of colorectal cancer cell lines. nih.govresearchgate.net These findings, while not specific to L-Propicillin, open a theoretical avenue for its investigation in this domain.

To date, there is a lack of specific research focusing on the anticancer properties of L-Propicillin in preclinical or clinical models. Future investigations would need to assess its cytotoxicity against a panel of cancer cell lines, its effects on tumor growth in animal models, and the potential mechanisms through which it might exert any anti-neoplastic activity.

Evaluation of Immunosuppressant Effects in Experimental Systems

The modulation of the immune system is a critical therapeutic strategy for autoimmune diseases and organ transplantation. While some compounds exhibit immunosuppressive properties, there is currently no scientific literature to suggest that L-Propicillin possesses such effects. The general mechanism of action of penicillins, which involves the inhibition of bacterial cell wall synthesis, does not typically confer immunosuppressive activity.

Dedicated experimental studies would be required to evaluate any potential immunomodulatory effects of L-Propicillin. Such research would involve in vitro assays using immune cells (e.g., T cells, B cells) and in vivo studies in animal models of autoimmune disease or transplantation to assess its impact on immune responses. Without such data, any claims of immunosuppressant effects would be purely speculative.

Structure-Activity Relationship Studies for Non-Antimicrobial Targets

The structure-activity relationship (SAR) of penicillins is well-established in the context of their antibacterial activity. scienceinfo.comresearchgate.net The core penicillin structure, featuring a thiazolidine (B150603) ring fused to a beta-lactam ring, is essential for its ability to inhibit bacterial transpeptidases. scienceinfo.comnih.gov Variations in the acyl side chain attached to the beta-lactam ring influence the spectrum of activity and stability of different penicillin derivatives. scienceinfo.com

Comparative Studies and Structure Activity Relationships Sar

Comparison with Other Penicillins and Beta-Lactam Antibiotics (e.g., Propicillin, Benzylpenicillin)

L-Propicillin is a member of the extensive penicillin family, a group of β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades. wikipedia.org The core structure of all penicillins features a thiazolidine (B150603) ring fused to a β-lactam ring, which is the critical component for their antibacterial action. wikipedia.org The variations in the acyl side chain attached to the β-lactam ring are what differentiate the various types of penicillins, influencing their antibacterial spectrum, stability to β-lactamases, and pharmacokinetic properties. nih.govnih.gov

Benzylpenicillin, or Penicillin G, is considered a benchmark natural penicillin. researchgate.netdrugbank.com It is highly effective against many Gram-positive bacteria but has a narrow spectrum of activity and is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria. drugbank.comwikipedia.org Propicillin, a close analog of L-Propicillin, is a semi-synthetic penicillin that exhibits similar properties.

The development of semi-synthetic penicillins like L-Propicillin was driven by the need to overcome the limitations of natural penicillins. By modifying the side chain, researchers aimed to create molecules with a broader spectrum of activity, particularly against Gram-negative bacteria, and increased resistance to enzymatic inactivation. wikipedia.org For instance, the incorporation of a more complex side chain, as seen in piperacillin (B28561), enhances penetration into Gram-negative bacteria and reduces susceptibility to some β-lactamases. wikipedia.org

Comparative studies often evaluate parameters such as the minimum inhibitory concentration (MIC) against various bacterial strains and the rate of hydrolysis by β-lactamases. These studies help to position a new penicillin derivative within the existing therapeutic arsenal. For example, the antibacterial activities of piperacillin analogs were found to be stronger with an increase in the length of the alkyl group on the N-4 position of the 2,3-dioxopiperazine moiety when tested against β-lactamase-producing strains. nih.gov

Comparative Properties of Selected Penicillins
PenicillinSpectrum of Activityβ-Lactamase StabilityKey Structural Feature
Benzylpenicillin (Penicillin G)Narrow (primarily Gram-positive) drugbank.comwikipedia.orgLow wikipedia.orgwikipedia.orgSimple benzyl (B1604629) side chain researchgate.net
PropicillinSimilar to Penicillin GSlightly enhanced over Penicillin GPhenoxypropyl side chain
L-Propicillin (Levopropicillin)Similar to PropicillinSubject to stereochemical influence(L)-α-phenoxypropyl side chain
PiperacillinBroad (including Pseudomonas aeruginosa) wikipedia.orgModerate wikipedia.orgPolar ureidopenicillin side chain wikipedia.org

Influence of Stereochemistry on Biological Activity and Enzyme Interaction

Stereochemistry plays a fundamental role in the biological activity of chiral drugs like L-Propicillin. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. libretexts.orglibretexts.org

L-Propicillin is the L-isomer of propicillin. This seemingly minor difference in the spatial orientation of the side chain can lead to profound differences in biological activity. michberk.com The active site of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, is a highly specific three-dimensional environment. nih.gov The antibiotic must fit precisely into this site to form a stable acyl-enzyme complex, thereby inhibiting the enzyme's function in bacterial cell wall synthesis. nih.gov

The stereochemistry of the side chain influences how well the penicillin molecule binds to the PBP active site. nih.gov An optimal stereochemical configuration can lead to stronger binding affinity and a higher rate of acylation, resulting in enhanced antibacterial potency. nih.gov Conversely, an unfavorable stereochemistry can hinder binding, reducing the drug's efficacy. For instance, studies on other chiral molecules have shown that only specific isomers exhibit significant biological activity, suggesting that uptake and target interaction are stereoselective. nih.gov

Furthermore, the interaction with β-lactamase enzymes is also stereochemically dependent. Some β-lactamases may preferentially hydrolyze one stereoisomer over another. Therefore, the L-configuration of L-Propicillin could potentially confer a degree of resistance to certain β-lactamases compared to its D-isomer or the racemic mixture. Theoretical studies have shown that the conformation of the penicillin molecule, which is influenced by its stereochemistry, governs its biological activity and its susceptibility to penicillinases. ias.ac.in

Influence of Stereochemistry on Penicillin Activity
FactorDescriptionSignificance for L-Propicillin
Target Binding (PBPs)The 3D fit of the drug into the enzyme's active site. libretexts.orgThe L-configuration may lead to a more favorable interaction with the PBP active site, enhancing its inhibitory effect. nih.gov
Enzyme Inactivation (β-Lactamases)The susceptibility of the β-lactam ring to hydrolysis by bacterial enzymes.The specific stereochemistry might alter the rate of inactivation by certain β-lactamases.
PharmacokineticsThe absorption, distribution, metabolism, and excretion of the drug. nih.govStereochemistry can influence metabolic pathways and rates of elimination. nih.gov

Rational Design and Modification Based on SAR Analysis

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the rational design of new and improved drugs. acs.org By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, chemists can identify key structural features responsible for its therapeutic effects. acs.orgnih.gov

For penicillins, SAR studies have been instrumental in developing derivatives with enhanced properties. researchgate.netacs.org These studies focus on modifying the acyl side chain to improve factors such as:

Antibacterial Spectrum: Introducing polar groups can enhance penetration through the outer membrane of Gram-negative bacteria. wikipedia.org

β-Lactamase Stability: Bulky side chains can sterically hinder the approach of β-lactamase enzymes to the β-lactam ring. wikipedia.org

Acid Stability: Electron-withdrawing groups in the side chain can reduce the susceptibility of the β-lactam ring to acid-catalyzed hydrolysis, allowing for oral administration.

The knowledge gained from SAR studies on penicillins and other β-lactam antibiotics provides a roadmap for the rational design of new L-Propicillin analogs. researchgate.net For example, if a particular modification to the phenoxypropyl side chain of L-Propicillin leads to increased activity against a resistant strain, this provides a valuable lead for further optimization. The goal is to create a molecule with a balanced profile of high potency, broad spectrum, and resistance to inactivation. plos.org This process often involves synthesizing and testing a series of related compounds to build a comprehensive understanding of the SAR. conicet.gov.ar

Theoretical Modeling and Computational Chemistry for Predictive SAR

In modern drug discovery, theoretical modeling and computational chemistry have become indispensable tools for predicting structure-activity relationships. researchgate.net These methods allow scientists to simulate the interaction between a drug molecule and its biological target at the atomic level, providing insights that can guide the design of more effective compounds. scialert.net

For L-Propicillin, computational techniques can be used to:

Model the binding to PBPs: Docking studies can predict how L-Propicillin and its analogs fit into the active site of various PBPs. scialert.net These simulations can help to rationalize the observed biological activity and suggest modifications to improve binding affinity.

Predict β-lactamase susceptibility: Molecular dynamics simulations can model the process of β-lactam ring hydrolysis by different β-lactamases. This can help to identify derivatives that are more resistant to enzymatic degradation.

Calculate physicochemical properties: Computational methods can predict properties such as lipophilicity (logP), which influences a drug's absorption and distribution. researchgate.net

By combining computational predictions with experimental data, researchers can accelerate the drug development process. emerginginvestigators.org For instance, a large virtual library of L-Propicillin derivatives can be screened computationally to identify a smaller, more manageable set of promising candidates for synthesis and biological testing. This approach saves time and resources compared to traditional trial-and-error methods. conicet.gov.ar

Future Research Directions and Theoretical Considerations

Re-evaluation in the Context of Emerging Resistance Mechanisms

The rise of antibiotic resistance necessitates the re-evaluation of older antibiotics, including potentially overlooked isomers like L-Propicillin. A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. nih.govwikipedia.org Resistance can also occur through alterations in penicillin-binding proteins (PBPs), the target of beta-lactam antibiotics, or through the action of efflux pumps that remove the antibiotic from the bacterial cell. nih.gov

Future research should focus on determining the susceptibility of contemporary, multidrug-resistant bacterial strains to L-Propicillin. It would be crucial to investigate how L-Propicillin interacts with modern beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases. wikipedia.orgelsevier.es Studies comparing the activity of L-Propicillin to its more common stereoisomer could reveal differences in efficacy against resistant strains, potentially opening new avenues for its use.

Interactive Table: Common Beta-Lactam Resistance Mechanisms

Resistance MechanismDescriptionExamples of Affected Bacteria
Beta-Lactamase ProductionEnzymatic degradation of the beta-lactam ring. nih.govwikipedia.orgStaphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa
Altered Penicillin-Binding Proteins (PBPs)Mutations in PBPs reduce the binding affinity of beta-lactam antibiotics. nih.govMethicillin-resistant Staphylococcus aureus (MRSA)
Efflux PumpsActive transport of the antibiotic out of the bacterial cell. nih.govPseudomonas aeruginosa, Escherichia coli
Reduced PermeabilityChanges in the bacterial outer membrane limit antibiotic entry. nih.govPseudomonas aeruginosa

Potential for Prodrug Development or Novel Delivery Systems for Research Applications

Prodrugs are inactive compounds that are converted into active drugs within the body. nih.gov The development of L-Propicillin prodrugs could be explored to enhance its physicochemical properties, such as solubility and stability. For instance, ester prodrugs of other penicillins, like pivampicillin from ampicillin, have been developed to improve oral bioavailability. nih.gov Similar strategies could theoretically be applied to L-Propicillin for research purposes, allowing for more controlled studies of its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Novel drug delivery systems (NDDS) offer another avenue for future investigation. ijpsjournal.comscienceopen.com These systems, including nanoparticles, liposomes, and polymeric micelles, can improve drug targeting, sustain release, and reduce potential toxicity. nih.govresearchgate.net Encapsulating L-Propicillin in a nanocarrier could, in theory, protect it from degradation by beta-lactamases and deliver it more effectively to the site of infection. nih.gov Research in this area would be highly speculative without foundational data on L-Propicillin's properties but represents a logical extension of current pharmaceutical sciences. ijpsjournal.com

Synergistic Interactions with Other Agents in In Vitro Models

Combination therapy is a key strategy to combat antibiotic resistance. nih.gov Future in vitro studies should investigate the potential for synergistic interactions between L-Propicillin and other antimicrobial agents. Of particular interest would be combinations with beta-lactamase inhibitors. nih.govwikipedia.org While classic inhibitors include clavulanic acid, sulbactam, and tazobactam, newer agents like avibactam have a broader spectrum of activity. nih.govfrontiersin.org Testing L-Propicillin in combination with these inhibitors against a panel of beta-lactamase-producing bacteria could reveal synergistic effects that restore its activity. nih.gov

Furthermore, exploring combinations with antibiotics that have different mechanisms of action, such as aminoglycosides or fluoroquinolones, could also yield synergistic outcomes. nih.gov Such studies are essential to determine if L-Propicillin could have a role in future combination therapies for difficult-to-treat infections.

Exploration of Novel Therapeutic or Research Applications beyond Antimicrobials

While primarily known for their antibacterial properties, some beta-lactam compounds have been investigated for other therapeutic effects. This area of research for L-Propicillin is entirely theoretical at this stage. However, drawing parallels from other molecules, potential avenues could be explored. For instance, the ability of certain molecules to modulate host immune responses or act as enzyme inhibitors in non-bacterial pathways could be a starting point for computational and in vitro screening studies involving L-Propicillin. Any such research would be foundational and aimed at discovering entirely new biological activities.

Role in Understanding Fundamental Beta-Lactamase Biochemistry and Inhibition

Beta-lactam antibiotics serve as crucial tools for studying the biochemistry of beta-lactamases. nih.gov The interaction between a beta-lactam antibiotic and a beta-lactamase involves the formation of an acyl-enzyme intermediate. khanacademy.org Detailed kinetic studies of the hydrolysis of L-Propicillin by various beta-lactamases could provide valuable insights into the enzyme's active site and catalytic mechanism.

Furthermore, comparing the hydrolysis kinetics of L-Propicillin with its stereoisomer could elucidate the role of stereochemistry in substrate recognition and catalysis by these enzymes. As a "suicide inhibitor," where the inhibitor is catalytically inactivated, L-Propicillin could also be a valuable research tool for studying the mechanism of beta-lactamase inactivation. nih.gov This fundamental research could aid in the design of novel, more effective beta-lactamase inhibitors. frontiersin.org

Q & A

Q. What are the standard methodologies for characterizing the physicochemical properties of L-Propicillin?

To ensure reproducibility, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, LC-MS) techniques to verify purity, stereochemistry, and stability. Quantitative analysis of solubility and partition coefficients (logP) should follow IUPAC guidelines. For novel derivatives, crystallographic data (XRD) and thermal analysis (DSC/TGA) are critical .

Q. How should researchers design in vitro assays to evaluate L-Propicillin’s antibacterial activity?

Q. What statistical approaches are recommended for analyzing dose-response data in L-Propicillin studies?

Non-linear regression models (e.g., Hill equation) are ideal for calculating EC50/IC50 values. Include measures of variability (95% confidence intervals) and use ANOVA or mixed-effects models for multi-group comparisons. Pre-register analysis plans to mitigate Type I errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for L-Propicillin across preclinical studies?

Conduct a meta-analysis of existing data using PRISMA guidelines, focusing on variables such as:

  • Animal models (species, infection route)
  • Dosing regimens (peak vs. sustained concentrations)
  • Bacterial resistance profiles
StudyModelDose (mg/kg)Efficacy (%)Confounding Factors
AMouse5078Immunosuppression
BRat10065Mixed bacterial load

Differences in outcomes often stem from model-specific pharmacokinetics or unaccounted covariates .

Q. What experimental strategies optimize L-Propicillin’s bioavailability in pharmacokinetic studies?

Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption profiles. In vivo studies should compare oral vs. intravenous administration with serial blood sampling. Analyze plasma concentrations via LC-MS/MS and compute AUC, Cmax, and half-life. Include protein-binding assays to assess free drug availability .

Q. How can researchers investigate L-Propicillin’s interaction with β-lactamase enzymes?

Employ enzyme kinetics (Michaelis-Menten analysis) using purified β-lactamases. Monitor hydrolysis rates via spectrophotometry (Δ absorbance at 240 nm) and validate with molecular docking simulations. Compare inhibition constants (Ki) with clavulanic acid as a positive control. Structural elucidation of enzyme-drug complexes (cryo-EM or X-ray crystallography) provides mechanistic insights .

What frameworks are recommended for formulating hypothesis-driven research questions on L-Propicillin’s mechanism of action?

Apply the PICO framework :

  • P : Bacterial populations (e.g., methicillin-resistant Staphylococcus aureus)
  • I : L-Propicillin administration (dose, duration)
  • C : Comparator (e.g., ampicillin, placebo)
  • O : Outcome (e.g., reduction in biofilm formation, MIC shift)

For translational studies, integrate FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions with clinical applicability .

Methodological Guidance

Q. How should researchers structure tables and figures to report L-Propicillin data effectively?

  • Tables : Label columns clearly (e.g., "IC50 ± SEM"), use footnotes for abbreviations, and avoid vertical lines. Follow journal-specific guidelines for significant figures .
  • Figures : Ensure high-resolution images (≥300 DPI) with scale bars for microscopy data. Use distinct symbols/colors for treatment groups and include raw data in supplementary materials .

Q. What protocols ensure reproducibility in synthesizing L-Propicillin derivatives?

Document reaction conditions (temperature, solvent, catalyst), purification steps (HPLC gradients), and characterization data (e.g., 1^1H NMR peaks, HRMS). Share synthetic protocols via platforms like Zenodo or Figshare to enable replication .

Q. How can systematic reviews address gaps in L-Propicillin’s safety profile?

Use PRISMA-ScR guidelines to screen preclinical and clinical studies. Extract toxicity data (LD50, organ-specific effects) and apply GRADE criteria to assess evidence quality. Highlight species-specific adverse events and recommend follow-up in vivo toxicokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.